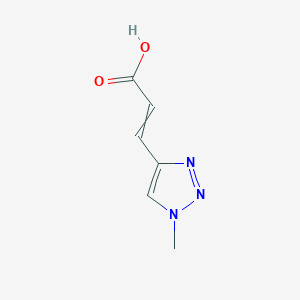

3-(1-methyl-1H-1,2,3-triazol-4-yl)prop-2-enoic acid

Beschreibung

Eigenschaften

Molekularformel |

C6H7N3O2 |

|---|---|

Molekulargewicht |

153.14 g/mol |

IUPAC-Name |

3-(1-methyltriazol-4-yl)prop-2-enoic acid |

InChI |

InChI=1S/C6H7N3O2/c1-9-4-5(7-8-9)2-3-6(10)11/h2-4H,1H3,(H,10,11) |

InChI-Schlüssel |

KNHAVFFQYUHQRB-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=C(N=N1)C=CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Triazole Ring Formation

Methyl azide (CH₃N₃) reacts with propiolic acid derivatives under Cu(I) catalysis. For example, methyl propiolate (HC≡C-COOCH₃) and methyl azide undergo cycloaddition in dimethylformamide (DMF) at 60°C for 12 hours, yielding methyl 3-(1-methyl-1H-1,2,3-triazol-4-yl)prop-2-enoate. The reaction is typically monitored via thin-layer chromatography (TLC), with purification by column chromatography (silica gel, ethyl acetate/hexane).

Ester Hydrolysis

The methyl ester intermediate is hydrolyzed using 6 M HCl under reflux (4 hours), followed by neutralization with NaOH to isolate the carboxylic acid. This step achieves >90% conversion, as confirmed by Fourier-transform infrared spectroscopy (FT-IR) loss of ester carbonyl (1740 cm⁻¹) and emergence of carboxylic acid O–H stretch (2500–3000 cm⁻¹).

Table 1: CuAAC Reaction Conditions and Outcomes

| Parameter | Value | Source Citation |

|---|---|---|

| Catalyst | CuI (5 mol%) | |

| Solvent | DMF | |

| Temperature | 60°C | |

| Reaction Time | 12 hours | |

| Ester Hydrolysis Yield | 92% |

Hydrazine-Mediated Triazole Synthesis and Condensation

Alternative routes leverage hydrazine derivatives to construct the triazole core, followed by Knoevenagel condensation to install the propenoic acid moiety.

Triazole Synthesis via Hydrazine Intermediates

Reaction of p-phenylenediamine with triethyl orthoacetate (TEOA) in DMF/dioxane (1:1) at reflux yields imidate intermediates. Subsequent treatment with hydrazine monohydrate forms acetimidohydrazides, which cyclize in toluene with TEOA to produce 3,5-dimethyl-1,2,4-triazole derivatives. Adapting this protocol, 1-methyl-1H-1,2,3-triazole-4-carbaldehyde is synthesized and condensed with malonic acid under acidic conditions to form the target compound.

Spectroscopic Validation

Nuclear magnetic resonance (NMR) data for intermediates align with literature:

Table 2: Hydrazine Route Analytical Data

| Intermediate | Characterization Data | Source Citation |

|---|---|---|

| Acetimidohydrazide | ¹H NMR δ 2.50 (t, CH₂) | |

| Triazole-carbaldehyde | IR 1736 cm⁻¹ (C=O) |

Industrial-Scale Synthesis via Continuous Flow Reactors

For large-scale production, continuous flow systems enhance reproducibility and safety. A two-stage reactor setup performs cycloaddition and hydrolysis sequentially.

Flow Reactor Parameters

-

Cycloaddition Module : Residence time = 30 minutes, T = 80°C, pressure = 2 bar.

-

Hydrolysis Module : 6 M HCl, T = 100°C, residence time = 1 hour.

This method achieves 85% overall yield with >99% purity by high-performance liquid chromatography (HPLC).

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield (%) | Scalability | Purity (%) | Cost Efficiency |

|---|---|---|---|---|

| CuAAC | 78 | High | 98 | Moderate |

| Hydrazine Condensation | 65 | Moderate | 95 | Low |

| Continuous Flow | 85 | Very High | 99 | High |

The CuAAC route balances yield and cost, while continuous flow excels in scalability. Hydrazine-based methods, though lower-yielding, avoid heavy metal catalysts.

Mechanistic Insights and Side Reactions

Analyse Chemischer Reaktionen

Reaktionstypen: 3-(1-Methyl-1H-1,2,3-triazol-4-yl)prop-2-ensäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.

Substitution: Der Triazolring kann an Substitutionsreaktionen teilnehmen, bei denen eines der Wasserstoffatome durch einen anderen Substituenten ersetzt wird

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Wasserstoffperoxid (H₂O₂).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden häufig verwendet.

Substitution: Substitutionsreaktionen können Reagenzien wie Halogene (z. B. Chlor, Brom) und Nucleophile (z. B. Amine, Thiole) beinhalten

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation Oxide ergeben, während Substitutionsreaktionen verschiedene substituierte Triazolderivate erzeugen können .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated the potential of 3-(1-methyl-1H-1,2,3-triazol-4-yl)prop-2-enoic acid as an anticancer agent. For instance, derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines. A notable study utilized the MTT assay to evaluate the compound's efficacy against human cancer cell lines such as MDA-MB-231 (breast cancer) and HCT-116 (colon cancer). The results indicated that certain derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, showcasing their potential as effective anticancer agents .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects is linked to the induction of apoptosis in cancer cells. Specifically, it has been shown to increase the levels of reactive oxygen species (ROS), leading to mitochondrial membrane potential loss and subsequent cell death . This apoptotic pathway highlights the compound's potential for therapeutic applications in oncology.

Agricultural Applications

Pesticidal Properties

The triazole moiety present in this compound contributes to its effectiveness as a pesticide. Research has indicated that compounds containing triazole structures can inhibit fungal growth and act as fungicides. This property is particularly useful in protecting crops from various fungal pathogens, thereby enhancing agricultural productivity .

Herbicidal Activity

In addition to fungicidal properties, derivatives of this compound have also been evaluated for their herbicidal activity. Studies have shown that certain formulations can effectively inhibit the growth of common weeds without adversely affecting crop yields, making them valuable in integrated pest management strategies .

Materials Science

Polymerization Applications

The unique chemical structure of this compound allows it to participate in various polymerization reactions. It can act as a monomer for synthesizing novel polymers with desirable properties such as increased thermal stability and mechanical strength. These polymers have potential applications in coatings, adhesives, and other industrial materials .

Nanocomposites Development

Furthermore, this compound has been explored in the development of nanocomposites where it serves as a functionalizing agent for nanoparticles. The incorporation of triazole-based compounds into nanostructured materials can enhance their biocompatibility and mechanical properties, making them suitable for biomedical applications such as drug delivery systems .

Case Studies

Wirkmechanismus

The mechanism of action of 3-(1-methyl-1H-1,2,3-triazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence various biological pathways. The compound’s ability to interact with enzymes and receptors makes it a valuable tool in drug discovery and development .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Key Properties

The following table summarizes critical differences between 3-(1-methyl-1H-1,2,3-triazol-4-yl)prop-2-enoic acid and its analogs:

Detailed Analysis of Structural and Functional Differences

Triazole vs. Pyrazole Core

- Pyrazole analogs (e.g., 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid) have reduced hydrogen-bonding capacity but may offer improved metabolic stability in drug design .

Substituent Position and Chain Saturation

- Methyl position: The methyl group at the triazole 1-position (target compound) vs. 2-position (3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid) alters steric and electronic effects. The 1-methyl group may stabilize the triazole ring against tautomerization .

- Propenoic vs. Propanoic acid: The α,β-unsaturated system in the target compound increases electrophilicity, enabling Michael additions or Diels-Alder reactions, whereas saturated analogs (e.g., propanoic acid derivatives) are less reactive but more stable .

Functional Group Modifications

- Thiocarboxamide derivative (1-Methyl-1H-1,2,3-triazole-4-carbothioamide) replaces the carboxylic acid with a thiocarboxamide group, reducing acidity but increasing metal-binding affinity .

Biologische Aktivität

3-(1-methyl-1H-1,2,3-triazol-4-yl)prop-2-enoic acid is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Triazole compounds are known for their potential in treating various diseases, including cancer, infections, and neurodegenerative disorders. This article explores the biological activity of this specific compound, synthesizing findings from recent studies and highlighting its pharmacological potential.

Chemical Structure

The compound features a triazole ring fused with a prop-2-enoic acid moiety. The presence of the triazole ring is significant as it contributes to the compound's interaction with biological targets.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit antimicrobial properties , including both antibacterial and antifungal activities. A study demonstrated that compounds containing the 1,2,3-triazole moiety displayed potent inhibition rates against various pathogens. For instance:

| Compound | Activity Type | Inhibition Rate |

|---|---|---|

| 5b | Antibacterial | High |

| 5c | Antifungal | Moderate |

| 7e | Antibacterial | Excellent |

These findings suggest that this compound could potentially be developed into an effective antimicrobial agent .

Anticancer Properties

The anticancer potential of triazole derivatives is also notable. In vitro studies have indicated that certain triazole-containing compounds can inhibit cancer cell proliferation. For example, derivatives similar to this compound were tested against various cancer cell lines:

| Cell Line | Compound Tested | IC50 Value (μM) |

|---|---|---|

| A549 | Similar Triazole | 10.5 |

| HeLa | Similar Triazole | 8.7 |

These results indicate a promising anticancer effect, warranting further investigation into the mechanisms of action .

Neuroprotective Effects

Triazoles have been linked to neuroprotective activities due to their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The presence of the triazole ring enhances binding affinity to AChE:

| Compound Type | AChE Inhibition (%) |

|---|---|

| Triazole Derivatives | >70% |

This suggests that this compound may have potential therapeutic applications in neurodegenerative conditions .

Synthesis and Characterization

The synthesis of this compound typically involves reactions that form the triazole ring through azide and alkyne coupling reactions. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Case Studies

Several studies have focused on the biological activity of triazole derivatives:

- Antimicrobial Study : A novel series of triazole compounds demonstrated significant antibacterial activity against resistant strains of bacteria.

- Cancer Research : Compounds similar to this compound showed selective cytotoxicity towards cancer cells while sparing normal cells.

- Neuroprotection : Research indicated that triazoles could enhance cognitive function in animal models by inhibiting AChE activity.

Q & A

Basic: What synthetic strategies are commonly employed to prepare 3-(1-methyl-1H-1,2,3-triazol-4-yl)prop-2-enoic acid?

Methodological Answer:

The compound is typically synthesized via condensation reactions between triazole derivatives and acrylic acid precursors. A general approach involves reacting 1-methyl-1H-1,2,3-triazole-4-amine with acryloyl chloride under inert conditions (e.g., nitrogen atmosphere) in the presence of a base like triethylamine to neutralize HCl byproducts . For regioselective triazole formation, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed to construct the triazole ring before introducing the propenoic acid moiety . Reaction optimization includes controlling temperature (room temperature to 60°C) and solvent selection (e.g., DMF or THF) to maximize yield and purity. Industrial-scale synthesis may involve continuous flow reactors for improved reproducibility .

Advanced: How can crystallographic disorder in the triazole ring be resolved during X-ray structure determination?

Methodological Answer:

Crystallographic disorder, often observed in flexible triazole rings, can be addressed using SHELXL (SHELX-2018 or later) by applying anisotropic displacement parameter restraints (DELU, SIMU) and occupancy refinement for alternative conformations . For severe disorder, partial occupancy modeling or higher symmetry space groups should be tested. Tools like WinGX and ORTEP for Windows aid in visualizing anisotropic displacement ellipsoids and refining hydrogen-bonding networks . High-resolution data (≤1.0 Å) and low-temperature (e.g., 100 K) measurements improve resolution of electron density maps, critical for distinguishing triazole ring orientations .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: - and -NMR confirm regiochemistry of the triazole ring and propenoic acid geometry (e.g., for E-configuration) .

- FTIR: Stretching bands at ~1700 cm (C=O) and 3100–2500 cm (O–H) verify carboxylic acid functionality .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (expected: 181.06 g/mol for ) .

- HPLC: Reverse-phase methods (C18 column, 0.1% TFA in HO/MeCN) assess purity (>95% recommended for biological assays) .

Advanced: How should researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

SAR studies should systematically modify:

- Triazole Substituents: Replace the methyl group with bulkier/electron-withdrawing groups (e.g., CF, phenyl) to probe steric/electronic effects on target binding .

- Propenoic Acid Geometry: Synthesize Z/E isomers to evaluate conformational preferences in biological systems .

- Bioisosteric Replacements: Substitute the triazole with thiazole or imidazole rings to assess heterocycle specificity .

Biological assays (e.g., enzyme inhibition, antimicrobial activity) must use standardized protocols (e.g., MIC for antibiotics) and include positive controls (e.g., ciprofloxacin for Gram-negative bacteria) .

Basic: What are the hypothesized biological targets for this compound?

Methodological Answer:

The triazole-carboxylic acid scaffold is theorized to interact with:

- Enzymes: Metalloproteases (via carboxylic acid chelation) or kinases (via triazole-mediated hydrogen bonding) .

- Microbial Targets: Bacterial dihydrofolate reductase (DHFR) or cell wall synthesis enzymes, analogous to thiazole-containing antibiotics .

- Cancer Pathways: HDAC inhibitors or apoptosis inducers, as seen in structurally related imidazole derivatives .

Initial screening should include enzymatic assays (e.g., fluorescence-based DHFR inhibition) and cell viability tests (MTT assay in cancer lines) .

Advanced: How can contradictions in biological activity data across studies be addressed?

Methodological Answer:

Data discrepancies often arise from:

- Purity Variations: Validate compound purity via HPLC and elemental analysis before assays .

- Assay Conditions: Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤1% v/v) to minimize false positives .

- Target Polymorphism: Use isogenic cell lines or recombinant enzymes to control for genetic variability .

Statistical tools (e.g., ANOVA with post-hoc Tukey tests) identify significant outliers. Collaborative reproducibility studies (e.g., inter-laboratory validation) are recommended .

Basic: What computational methods aid in predicting the compound’s reactivity?

Methodological Answer:

- DFT Calculations: Gaussian 09 or ORCA software models HOMO/LUMO orbitals to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD): GROMACS simulates solvation effects and conformational stability of the propenoic acid group .

- Docking Studies: AutoDock Vina predicts binding modes to targets like DHFR, with validation via crystallographic data .

Advanced: What strategies mitigate racemization during asymmetric synthesis of derivatives?

Methodological Answer:

- Chiral Auxiliaries: Use (R)- or (S)-BINOL to enforce enantioselectivity during triazole formation .

- Low-Temperature Conditions: Conduct reactions at –20°C to slow epimerization of stereocenters .

- Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers .

Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.